molecular formula C21H26N4Si B2447008 1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 162087-91-4

1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2447008
CAS No.: 162087-91-4
M. Wt: 362.552
InChI Key: JIBYLRZDYQMCBW-UHFFFAOYSA-N
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Description

1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound that features both benzotriazole and indole moieties

Properties

IUPAC Name

[benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4Si/c1-21(2,3)26(4,5)20(24-15-14-16-10-6-8-12-18(16)24)25-19-13-9-7-11-17(19)22-23-25/h6-15,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBYLRZDYQMCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(N1C=CC2=CC=CC=C21)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with indole derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have shown that benzotriazole derivatives exhibit significant antimycobacterial activity. For instance, compounds structurally similar to 1-[(tert-butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole have been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives possess low minimum inhibitory concentrations (MIC), indicating potent activity against resistant strains of the bacteria .

Anticancer Properties

Benzotriazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For example, research has highlighted the effectiveness of benzotriazole derivatives in inhibiting tumor growth in various cancer models .

Photophysical Properties

The photophysical properties of this compound make it an attractive candidate for use in organic light-emitting diodes (OLEDs). Its ability to absorb light and emit fluorescence can be harnessed in optoelectronic devices .

Corrosion Inhibition

Benzotriazoles are known for their effectiveness as corrosion inhibitors in metal protection. The compound's structure allows it to form stable complexes with metal surfaces, providing a protective barrier against corrosive environments. Studies have shown that the incorporation of benzotriazole derivatives can significantly enhance the corrosion resistance of metals such as copper and aluminum .

Case Study 1: Antimycobacterial Screening

In a recent study, a series of benzotriazole derivatives were synthesized and screened for their antimycobacterial activity. Among them, one derivative exhibited an MIC value of 0.5 μg/mL against Mycobacterium tuberculosis H37Rv, showcasing its potential as a lead compound for further development .

Case Study 2: Corrosion Inhibition

A comparative study evaluated the corrosion inhibition efficiency of various benzotriazole derivatives on copper substrates. Results indicated that the introduction of the TBDMS group significantly improved the protective performance of the compound compared to traditional inhibitors .

Mechanism of Action

The mechanism of action of 1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and influencing various biochemical processes. The indole moiety may interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole is unique due to the combination of benzotriazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole (CAS Number: 162087-91-4) is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, drawing from diverse sources, including patents, chemical databases, and research studies.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26N4Si
  • Molecular Weight : 362.543 g/mol
  • Structural Features : The presence of the tert-butyldimethylsilyl group and the indole moiety suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Research indicates that benzotriazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that benzotriazoles can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Benzotriazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Some derivatives of benzotriazole have shown promise in neuroprotection. The indole structure is known for its role in serotonin receptor modulation, which may contribute to neuroprotective effects against neurodegenerative diseases .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various benzotriazole derivatives, including the target compound. They evaluated their effects on human breast cancer cell lines (MCF-7). Results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting a dose-dependent response.

CompoundIC50 (µM)
Target Compound5.2
Control (Doxorubicin)0.5

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The benzotriazole moiety may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The indole component may interact with serotonin receptors, influencing neurotransmitter levels and providing neuroprotective effects.

Q & A

What are the optimal synthetic routes for preparing 1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole, and how do microwave-assisted methods compare to conventional thermal approaches?

Basic Research Focus
The synthesis of benzotriazole derivatives often employs nucleophilic substitution or coupling reactions. For example, microwave irradiation (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency by reducing side products and improving yields compared to conventional heating (e.g., reflux in toluene for 12–24 hours) . Key steps include protecting the indole nitrogen with tert-butyldimethylsilyl (TBS) groups and subsequent coupling with benzotriazole precursors. Yield optimization should prioritize purity (>95%) via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients).

How can X-ray crystallography and SHELX software resolve structural ambiguities in benzotriazole derivatives?

Basic Research Focus
Single-crystal X-ray diffraction paired with SHELXL (SHELX suite) enables precise determination of bond lengths, angles, and stereochemistry. For example, SHELXL refines structures using high-resolution data (R-factor < 0.05) and resolves disorder in bulky substituents like TBS groups . Experimental protocols:

  • Crystal growth: Slow evaporation from dichloromethane/hexane.
  • Data collection: Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL-2018 with anisotropic displacement parameters.

What mechanistic insights support the use of benzotriazole derivatives as irreversible enzyme inhibitors?

Advanced Research Focus
Benzotriazole derivatives act as mechanism-based inactivators by covalently binding to catalytic cysteine residues (e.g., in SARS-CoV-2 main protease). For instance, inactivation assays (IC50 < 1 µM) with wild-type vs. C145A mutant enzymes confirm specificity . Key steps:

  • Pre-incubation with enzyme (37°C, pH 7.4).
  • Activity measurement via fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
  • LC-MS/MS validation of adduct formation.

How do DFT calculations and molecular docking predict the reactivity and binding modes of benzotriazole-indole hybrids?

Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock Vina) reveal binding affinities (ΔG < −8 kcal/mol) toward biological targets like kinases or proteases. For example, benzotriazole-indole hybrids show π-π stacking with Phe140 in SARS-CoV-2 Mpro .

What solvent effects influence the solvatochromic properties of benzotriazole derivatives?

Basic Research Focus
Solvatochromic shifts in UV-Vis spectra (e.g., λmax 250–350 nm) correlate with solvent polarity (ET(30) scale). For example, bathochromic shifts in polar aprotic solvents (DMSO, DMF) indicate intramolecular charge transfer. Protocols:

  • Prepare 10⁻⁴ M solutions in solvents of varying polarity.
  • Measure absorbance with a diode-array spectrophotometer.
  • Analyze via Lippert-Mataga plots to quantify solvent-solute interactions .

How can researchers resolve contradictions in inhibitory activity data for benzotriazole derivatives across enzyme assays?

Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., substrate concentration, pH) or enzyme isoforms. Solutions:

  • Standardize assays: Fixed substrate/enzyme ratios (e.g., 10:1).
  • Use isothermal titration calorimetry (ITC) to validate binding constants.
  • Cross-validate with orthogonal methods (e.g., SPR, fluorescence polarization) .

What strategies enable regioselective functionalization of the benzotriazole core in complex hybrids?

Advanced Research Focus
Electrophilic reagents (e.g., 1-(1,3-dioxolanyl-2-yl)-1H-benzotriazole) facilitate regioselective formylation at the N1 position. Key steps:

  • Activate benzotriazole with BF3·Et2O in anhydrous THF.
  • React with electrophiles at −20°C to prevent over-substitution.
  • Monitor via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .

What in vitro protocols assess the antimicrobial activity of benzotriazole-indole hybrids?

Basic Research Focus
Microdilution assays (CLSI guidelines) determine MIC values against pathogens (e.g., S. aureus, E. coli):

  • Prepare 96-well plates with 2-fold compound dilutions (0.5–128 µg/mL).
  • Inoculate with 10⁵ CFU/mL bacteria.
  • Read optical density (OD600) after 18–24 hours.
  • Compare to positive controls (e.g., ciprofloxacin) and solvent blanks .

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